molecular formula C19H20FN3 B15020809 5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1-methyl-1H-imidazol-2-amine

5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1-methyl-1H-imidazol-2-amine

Katalognummer: B15020809
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: JCIZNUWAUXDYKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,4-DIMETHYLPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-1H-IMIDAZOL-2-AMINE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHYLPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-1H-IMIDAZOL-2-AMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Substitution reactions:

    Methylation: The final step involves the methylation of the imidazole nitrogen using methyl iodide or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3,4-DIMETHYLPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-1H-IMIDAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

5-(3,4-DIMETHYLPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-1H-IMIDAZOL-2-AMINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Wirkmechanismus

The mechanism of action of 5-(3,4-DIMETHYLPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-1H-IMIDAZOL-2-AMINE involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound can bind to and modulate the activity of certain receptors, such as G-protein coupled receptors (GPCRs).

    Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.

    Pathways: The compound can influence signaling pathways, leading to changes in gene expression and cellular behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(3,4-DIMETHYLPHENYL)-N-[(4-CHLOROPHENYL)METHYL]-1-METHYL-1H-IMIDAZOL-2-AMINE: Similar structure but with a chlorine atom instead of fluorine.

    5-(3,4-DIMETHYLPHENYL)-N-[(4-BROMOPHENYL)METHYL]-1-METHYL-1H-IMIDAZOL-2-AMINE: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-(3,4-DIMETHYLPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-1H-IMIDAZOL-2-AMINE imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its efficacy and bioavailability in medicinal applications.

Eigenschaften

Molekularformel

C19H20FN3

Molekulargewicht

309.4 g/mol

IUPAC-Name

5-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-1-methylimidazol-2-amine

InChI

InChI=1S/C19H20FN3/c1-13-4-7-16(10-14(13)2)18-12-22-19(23(18)3)21-11-15-5-8-17(20)9-6-15/h4-10,12H,11H2,1-3H3,(H,21,22)

InChI-Schlüssel

JCIZNUWAUXDYKS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2=CN=C(N2C)NCC3=CC=C(C=C3)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.